2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine
Overview
Description
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine is an organic compound with the molecular formula C9H10N4 and a molecular weight of 174.2 g/mol . This compound is notable for its unique tricyclic structure, which includes three nitrogen atoms and a tetraene system. It is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Preparation Methods
The synthesis of 2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine typically involves the reaction of triazatricycloalkyl sodium with appropriate aldehydes or ketones to form intermediates, which are then deprotected to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include organic solvents like methanol, ethanol, and chloroform, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine include:
1,3,5-Triazatricyclo[3.3.1.1^{3,7}]decan-7-amine: This compound has a similar tricyclic structure but differs in the arrangement of nitrogen atoms and the overall ring system.
7-thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol: This compound includes a sulfur atom in its structure, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its specific tricyclic arrangement and the presence of a tetraene system, which contribute to its distinct chemical behavior and applications .
Properties
IUPAC Name |
2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1,3,6,8-tetraen-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-8-6-4-5-2-1-3-7(5)11-9(6)13-12-8/h4H,1-3H2,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXSKXFIOXGFLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(NN=C3N=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181882 | |
Record name | 1,5,6,7-Tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193390-39-4 | |
Record name | 1,5,6,7-Tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,6,7-Tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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